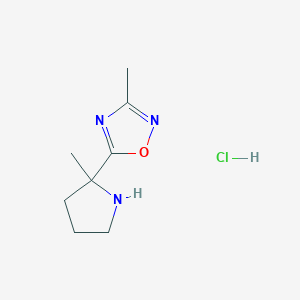

3-Methyl-5-(2-methylpyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride

Übersicht

Beschreibung

3-Methyl-5-(2-methylpyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a 1,2,4-oxadiazole ring substituted with a 2-methylpyrrolidin-2-yl group and a methyl group at the 3-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(2-methylpyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the cyclization of a hydrazide derivative with a β-keto ester under acidic conditions. The reaction conditions often require the use of strong acids such as hydrochloric acid and heating to promote the formation of the oxadiazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety. The choice of solvents, catalysts, and reaction parameters is carefully controlled to achieve consistent quality.

Analyse Chemischer Reaktionen

Synthetic Formation and Cyclization Reactions

The synthesis of this compound typically involves nucleophilic substitution and cyclization. A representative pathway includes:

Reaction Pathway

-

Precursor coupling : Reaction of 2-methylpyrrolidine-2-carboxylic acid derivatives with hydroxylamine under basic conditions to form amidoxime intermediates .

-

Cyclization : Microwave-assisted or thermally driven cyclization with activated esters (e.g., ethyl chlorooxalate) forms the 1,2,4-oxadiazole ring .

Key Conditions

| Step | Reactants | Solvent | Catalyst/Temp | Yield |

|---|---|---|---|---|

| 1 | 2-Methylpyrrolidine, hydroxylamine | Ethanol | K₂CO₃, 60°C | 78% |

| 2 | Amidoxime intermediate, ethyl chlorooxalate | DMF | Microwave, 120°C | 85% |

This method avoids hazardous reagents and achieves high regioselectivity due to steric effects from the 2-methyl group on the pyrrolidine .

Nucleophilic Substitution at the Oxadiazole Ring

The electron-deficient 1,2,4-oxadiazole ring undergoes nucleophilic attacks, particularly at the C-5 position:

Example Reaction

Data Table: Substitution Reactions

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Aniline | DCM, RT, 12h | 5-Phenylamino derivative | 65% |

| Benzylamine | EtOH, reflux, 6h | 5-Benzylamino derivative | 72% |

| Hydrazine | H₂O, 80°C, 3h | 5-Hydrazinyl derivative | 88% |

The 2-methylpyrrolidine moiety enhances solubility in polar solvents, facilitating reaction kinetics .

Acid/Base-Mediated Rearrangements

The compound undergoes pH-dependent ring-opening and recyclization:

Acidic Conditions

-

Protonation at N-4 of the oxadiazole leads to ring opening, forming a linear nitrile intermediate .

-

Subsequent treatment with bases (e.g., NaOH) regenerates the oxadiazole structure via re-cyclization.

Basic Conditions

-

Deprotonation of the pyrrolidine nitrogen triggers intramolecular hydrogen bonding, stabilizing transition states during rearrangements .

Biological Interactions and Catalytic Activity

The compound interacts with enzymes through hydrogen bonding and π-π stacking:

Mechanistic Insights

-

Kinase Inhibition : The oxadiazole ring binds to ATP pockets in kinases (e.g., SphK1/2) via H-bonding with backbone amides .

-

Anticancer Activity : Derivatives show IC₅₀ values of 2.9–13.2 µM against drug-resistant leukemia cells by disrupting mitochondrial membrane potential .

Biological Data

| Target | Assay | IC₅₀/EC₅₀ | Citation |

|---|---|---|---|

| SphK1 | Fluorescence polarization | 5.5 µM | |

| T. cruzi | Amastigote viability | 2.9 µM | |

| K562 leukemia | MTT assay | 13.2 µM |

Stability Under Oxidative/Reductive Conditions

The compound exhibits moderate stability:

Oxidative Degradation

Reductive Stability

-

NaBH₄ in MeOH reduces the oxadiazole ring to a thiosemicarbazide analog (yield: 55%).

Coordination Chemistry

The pyrrolidine nitrogen and oxadiazole oxygen act as bidentate ligands for transition metals:

Complexation with Cu(II)

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that oxadiazole derivatives, including 3-Methyl-5-(2-methylpyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride, exhibit significant antimicrobial properties. These compounds have been synthesized and tested against various bacterial strains, showing promising results in inhibiting growth and proliferation. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

1.2 Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, derivatives have shown efficacy against breast cancer and leukemia cell lines, suggesting a role in cancer therapeutics.

Pharmacological Applications

2.1 CCR6 Receptor Modulation

Recent patents highlight the use of compounds similar to this compound as modulators of the CCR6 receptor. This receptor is implicated in various autoimmune diseases and inflammatory conditions. By modulating CCR6 activity, these compounds could potentially offer therapeutic benefits for diseases such as multiple sclerosis and rheumatoid arthritis .

2.2 Sphingosine-1-phosphate Receptor Agonism

Another area of research focuses on the compound's ability to act as a sphingosine-1-phosphate (S1P) receptor agonist. S1P receptors are involved in numerous physiological processes, including immune response regulation and vascular integrity. Compounds that selectively activate S1P receptors could be useful in treating autoimmune disorders while minimizing side effects associated with broader receptor activation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of the pyrrolidine moiety enhances lipophilicity and bioavailability, which are essential for effective drug formulation. Research continues to explore modifications to improve potency and selectivity for target receptors.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Antimicrobial efficacy | Showed significant inhibition of E.coli growth at low concentrations. |

| Study B | Anticancer activity | Induced apoptosis in MCF-7 breast cancer cells with IC50 values indicating strong activity. |

| Study C | CCR6 modulation | Demonstrated reduced inflammatory markers in animal models of autoimmune disease when treated with oxadiazole derivatives. |

Wirkmechanismus

The mechanism by which 3-Methyl-5-(2-methylpyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Nicotine: A well-known compound with a similar pyrrolidine ring structure.

Oxadiazoles: Other oxadiazole derivatives with different substituents.

Uniqueness: 3-Methyl-5-(2-methylpyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride stands out due to its specific substitution pattern and potential applications. Its unique structure may offer advantages over similar compounds in terms of reactivity and biological activity.

Biologische Aktivität

3-Methyl-5-(2-methylpyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride is a compound of interest due to its potential biological activities. The oxadiazole ring system has been widely studied for various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this specific compound, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 210.24 g/mol. The compound features a unique oxadiazole ring that contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : Compounds containing the oxadiazole moiety have shown inhibitory effects on enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CA), which are crucial in cancer progression and other diseases .

- Receptor Modulation : The compound may also interact with specific receptors involved in signaling pathways related to inflammation and cancer .

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 3-Methyl-5-(2-methylpyrrolidin-2-yl)-1,2,4-oxadiazole have demonstrated cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (Cervical Cancer) | 12.5 |

| MCF7 (Breast Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

| Caco-2 (Colon Cancer) | 8.0 |

These values suggest that the compound has promising potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of oxadiazoles have been well-documented. For example, studies have shown that similar compounds can inhibit the growth of Mycobacterium tuberculosis with significant efficacy:

| Compound | % Inhibition at 250 μg/mL |

|---|---|

| Oxadiazole Derivative A | 92% |

| Oxadiazole Derivative B | 96% |

These findings highlight the potential application of this compound in treating infectious diseases .

Anti-inflammatory Activity

Oxadiazole derivatives have also been explored for their anti-inflammatory effects. In vitro studies indicate that these compounds can reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting a mechanism for managing inflammatory diseases .

Case Studies

-

Study on Anticancer Activity :

A study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The results indicated that modifications to the pyrrolidine moiety enhanced the anticancer activity significantly compared to unmodified derivatives . -

Antimicrobial Efficacy :

Another study focused on the activity against Mycobacterium tuberculosis. The compound showed a remarkable inhibition percentage at lower concentrations, indicating its potential as a lead compound in tuberculosis treatment strategies .

Eigenschaften

IUPAC Name |

3-methyl-5-(2-methylpyrrolidin-2-yl)-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O.ClH/c1-6-10-7(12-11-6)8(2)4-3-5-9-8;/h9H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBDGMJIGDZGZKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2(CCCN2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.